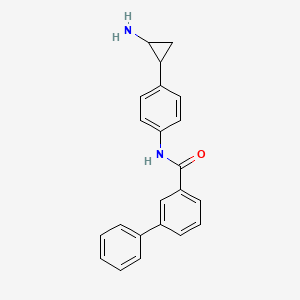
DBCO-PEG4-Val-Cit-PAB-MMAF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-Val-Cit-PAB-MMAF involves multiple steps:
Synthesis of DBCO-PEG4-Val-Cit-PAB: This involves the conjugation of DBCO (dibenzocyclooctyne) with a 4-unit PEG chain, followed by the addition of a Val-Cit dipeptide and a p-aminobenzyl alcohol (PAB) linker.
Attachment of MMAF: The final step involves the conjugation of MMAF to the DBCO-PEG4-Val-Cit-PAB linker through a click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale synthesis of intermediates: Each intermediate compound (DBCO, PEG4, Val-Cit, PAB, and MMAF) is synthesized in bulk.
Purification and quality control: Each intermediate is purified using techniques such as chromatography and verified for purity using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Final conjugation: The final conjugation step is performed under controlled conditions to ensure high yield and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG4-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF.
Common Reagents and Conditions
Reagents: Azide-containing molecules, proteases.
Conditions: SPAAC reactions typically occur under mild conditions without the need for copper catalysts. .
Major Products Formed
SPAAC Reaction: Forms stable triazole linkages.
Proteolytic Cleavage: Releases MMAF, which inhibits tubulin polymerization
Applications De Recherche Scientifique
DBCO-PEG4-Val-Cit-PAB-MMAF has a wide range of scientific research applications:
Chemistry: Used in click chemistry reactions to create stable linkages between molecules
Biology: Utilized in the synthesis of ADCs for targeted cancer therapy
Medicine: ADCs containing this compound are used in preclinical and clinical studies for cancer treatment
Industry: Employed in the large-scale production of ADCs for pharmaceutical applications
Mécanisme D'action
DBCO-PEG4-Val-Cit-PAB-MMAF exerts its effects through the following mechanisms:
Tubulin Polymerization Inhibition: MMAF inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF within the target cells.
Click Chemistry: The DBCO group undergoes SPAAC with azide-containing molecules, facilitating the targeted delivery of MMAF
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Similar to DBCO-PEG4-Val-Cit-PAB-MMAF but contains monomethyl auristatin E (MMAE) instead of MMAF.
DBCO-PEG4-Val-Cit-PAB-DMEA: Contains a different cytotoxic agent, DMEA.
Uniqueness
MMAF vs. MMAE: MMAF is a more potent inhibitor of tubulin polymerization compared to MMAE, making this compound more effective in certain applications.
Cleavable Linker: The Val-Cit dipeptide linker in this compound allows for targeted release of MMAF within the cells
This compound is a versatile and potent compound with significant applications in cancer therapy and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the development of targeted therapies.
Propriétés
Formule moléculaire |
C88H126N12O20 |
|---|---|
Poids moléculaire |
1672.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1 |
Clé InChI |
POOYWMPBBSFMGS-VMBPOYJESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)







![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)

